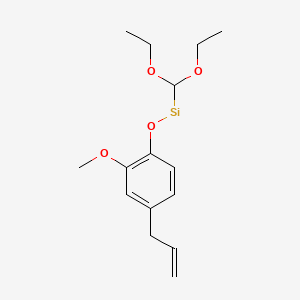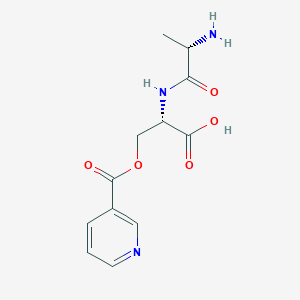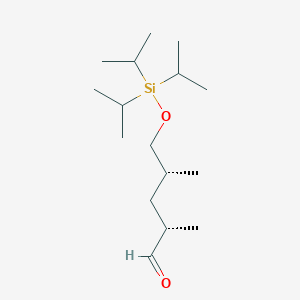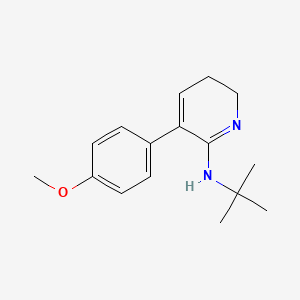
(2S)-2-Bromo-3,3-dimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Bromo-3,3-dimethylbutan-1-ol: is an organic compound with the molecular formula C6H13BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Bromo-3,3-dimethylbutan-1-ol typically involves the bromination of 3,3-dimethylbutan-1-ol. One common method is to react 3,3-dimethylbutan-1-ol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Bromo-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or secondary alcohols.
Scientific Research Applications
Chemistry: (2S)-2-Bromo-3,3-dimethylbutan-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of stereochemistry and chiral synthesis.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-Bromo-3,3-dimethylbutan-1-ol depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions.
Comparison with Similar Compounds
(2R)-2-Bromo-3,3-dimethylbutan-1-ol: The enantiomer of (2S)-2-Bromo-3,3-dimethylbutan-1-ol, which has similar chemical properties but different biological activities due to its chiral nature.
2-Bromo-2-methylpropane: A structurally similar compound with a different substitution pattern, leading to different reactivity and applications.
2-Bromo-3-methylbutan-1-ol: Another similar compound with a different position of the bromine atom, affecting its chemical behavior.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it valuable in stereoselective synthesis and chiral resolution processes.
Properties
CAS No. |
869476-00-6 |
|---|---|
Molecular Formula |
C6H13BrO |
Molecular Weight |
181.07 g/mol |
IUPAC Name |
(2S)-2-bromo-3,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H13BrO/c1-6(2,3)5(7)4-8/h5,8H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
GNAVDOXZEVCWKK-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CO)Br |
Canonical SMILES |
CC(C)(C)C(CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189155.png)
![4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14189163.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one](/img/structure/B14189167.png)


![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)




![1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)](/img/structure/B14189220.png)

![1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole](/img/structure/B14189255.png)
